5-(Trifluoromethoxy)quinolin-4-ol
Description
5-(Trifluoromethoxy)quinolin-4-ol is a fluorinated quinoline derivative characterized by a trifluoromethoxy (-OCF₃) substituent at the 5-position and a hydroxyl (-OH) group at the 4-position of the quinoline scaffold. This compound belongs to a class of molecules where fluorine-containing groups are strategically incorporated to enhance physicochemical properties such as metabolic stability, lipophilicity, and bioavailability .
Properties
Molecular Formula |
C10H6F3NO2 |
|---|---|
Molecular Weight |
229.15 g/mol |
IUPAC Name |
5-(trifluoromethoxy)-1H-quinolin-4-one |
InChI |
InChI=1S/C10H6F3NO2/c11-10(12,13)16-8-3-1-2-6-9(8)7(15)4-5-14-6/h1-5H,(H,14,15) |
InChI Key |
ZRWGNWRCSIDGKM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=O)C=CN2)C(=C1)OC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic aromatic substitution reaction, where a suitable precursor, such as 5-chloroquinolin-4-ol, is reacted with a trifluoromethoxy reagent under specific conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethyl sulfoxide, at elevated temperatures.
Industrial Production Methods
Industrial production of 5-(Trifluoromethoxy)quinolin-4-ol may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
5-(Trifluoromethoxy)quinolin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, tetrahydroquinoline derivatives, and various substituted quinoline compounds .
Scientific Research Applications
5-(Trifluoromethoxy)quinolin-4-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in studying biological systems due to its unique chemical properties.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 5-(Trifluoromethoxy)quinolin-4-ol involves its interaction with specific molecular targets. The trifluoromethoxy group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. It can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 5-(Trifluoromethoxy)quinolin-4-ol with structurally and functionally related quinoline derivatives, focusing on substituent effects, biological activity, and physicochemical properties.
Substituent Position and Electronic Effects
- 5-Chloro-8-Methyl-2-(Trifluoromethyl)quinolin-4-ol (CAS 59108-09-7): This compound features a chloro (-Cl) group at the 5-position, a methyl (-CH₃) group at the 8-position, and a trifluoromethyl (-CF₃) group at the 2-position. No direct biological data are available, but chloro and trifluoromethyl substituents are known to enhance binding affinity in kinase inhibitors . Molecular Formula: C₁₁H₇ClF₃NO .
- 8-Chloro-5-(Trifluoromethyl)quinolin-4(1H)-one (CAS 1204810-22-9): This derivative replaces the 4-hydroxyl group with a ketone (-C=O) and introduces -CF₃ at the 5-position. The ketone group reduces hydrogen-bonding capacity, which may diminish interactions with polar receptor residues. Such modifications are critical in PAR4 antagonists, where hydroxyl groups often contribute to potency . Molecular Formula: C₁₀H₅ClF₃NO .
Heterocyclic Modifications
- Such compounds are explored as kinase inhibitors, where the -OCF₃ group improves target engagement through hydrophobic interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
